4-(3-硝基苯基)苯甲醛

描述

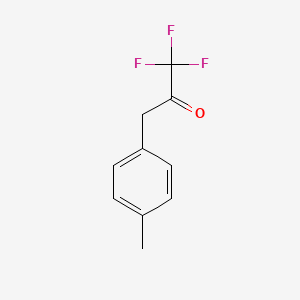

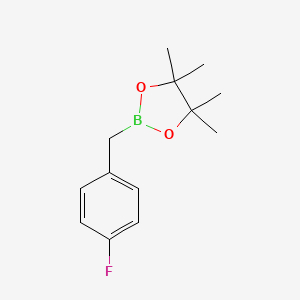

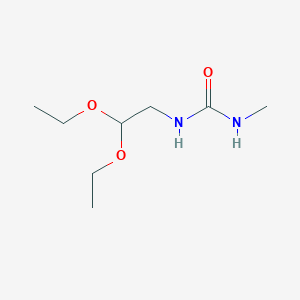

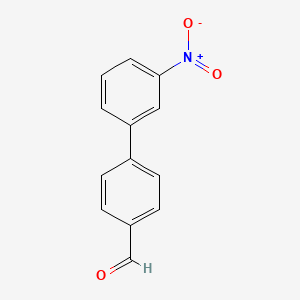

4-(3-Nitrophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9NO3 . It is used for research and development purposes .

Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, convenient benchmark reaction .Physical And Chemical Properties Analysis

4-(3-Nitrophenyl)benzaldehyde is a solid substance . It has a molecular weight of 227.22 . The compound is used for research and development purposes and is not intended for medicinal, household, or other uses .科学研究应用

分子结构和性质

- 分子结构分析:相关化合物的分子结构,如2-(2-氟-4-硝基苯胺基)苯甲醛,显示出平面和平行的苯甲醛和硝基苯胺片段,通过乙烯桥连接。这为类似硝基苯甲醛衍生物的结构性质和稳定性提供了见解(Clegg et al., 1999)。

化学反应和合成

- 环氧酰胺的选择性合成:涉及3-硝基苯甲醛的反应展示了选择性合成过程,产生了反式-3-苯基-2,3-环氧胺衍生物,收率良好,表明硝基苯甲醛在特定合成途径中的潜力(Fernández等,1990)。

- 还原单烷基化:研究探讨了对乙基(4-甲氧基-3-硝基苯基)乙酸酯的还原单烷基化,突出了类似硝基芳基化合物在产生次级苄氨基芳基化合物时的应用,大多数情况下收率良好(Sydnes et al., 2008)。

光催化和光反应

- 光催化应用:对改性石墨烯氮化碳用于从苄醇选择性合成苯甲醛的研究展示了类似醛在光催化过程中的作用,暗示了4-(3-硝基苯基)苯甲醛在环境友好光催化中的潜力(Lima et al., 2017)。

- 固相醛合成:对蒽醌衍生物的光化学产生苯甲醛的研究表明了在固相支持阶段光化学产生类似4-(3-硝基苯基)苯甲醛醛的可行性(Blankespoor et al., 2002)。

安全和危害

The safety data sheet for 4-(3-Nitrophenyl)benzaldehyde suggests that it should be handled with care. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

作用机制

Target of Action

It is known that similar compounds have been used in the synthesis of 1,3,4-thiadiazole derivatives, which are potent antimicrobial agents .

Mode of Action

It’s worth noting that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets.

Biochemical Pathways

It’s known that similar compounds can be involved in the synthesis of 1,3,4-thiadiazole derivatives . These derivatives have been shown to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways of microorganisms.

Pharmacokinetics

The compound’s physical form is solid, and it is recommended to be stored in an inert atmosphere at 2-8°c for optimal stability . These factors could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity , suggesting that they may inhibit the growth of microorganisms at the molecular and cellular levels.

Action Environment

The action of 4-(3-Nitrophenyl)benzaldehyde can be influenced by various environmental factors. For instance, its stability can be affected by temperature and atmospheric conditions . Additionally, the compound’s reactivity and efficacy could potentially be influenced by the presence of other substances in its environment.

属性

IUPAC Name |

4-(3-nitrophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNUEQVVKNIIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458364 | |

| Record name | 4-(3-nitrophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitrophenyl)benzaldehyde | |

CAS RN |

411206-92-3 | |

| Record name | 4-(3-nitrophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。